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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

nitrobenzonitrile

Cat. No.: B101693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Amino-3-
bromo-5-nitrobenzonitrile (CAS No: 17601-94-4), a key intermediate in various synthetic

pathways. Given the limited availability of published experimental data for this specific

compound, this guide presents a combination of predicted spectroscopic data, a comparison

with structurally related molecules, and detailed experimental protocols to facilitate its

unambiguous characterization.

Structural Confirmation Workflow
A multi-technique approach is essential for the robust structural validation of a synthetic

compound. The logical flow of this process involves initial purity assessment followed by

spectroscopic analysis to confirm the molecular structure.
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Caption: A logical workflow for the structural validation of an organic compound.
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Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Amino-3-bromo-5-
nitrobenzonitrile is provided below.

Property Value Source

CAS Number 17601-94-4 Sigma-Aldrich[1]

Molecular Formula C₇H₄BrN₃O₂ Sigma-Aldrich[1]

Molecular Weight 242.03 g/mol Sigma-Aldrich[1]

Appearance Slightly Pale Yellow Solid Lab Pro Inc.[2]

Melting Point 180-185 °C Sigma-Aldrich[1]

Purity 97% to >98.0%
Sigma-Aldrich[1], Lab Pro Inc.

[2]

Spectroscopic Data Comparison
Due to the absence of published spectra for 2-Amino-3-bromo-5-nitrobenzonitrile, this

section provides predicted data alongside experimental data for structurally similar compounds.

This comparative approach allows for the rationalization of expected spectral features.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-bromo-5-nitrobenzonitrile and Experimental

Data for Analogs
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Compound
Aromatic Protons
(ppm)

Amino Protons
(ppm)

Solvent

2-Amino-3-bromo-5-

nitrobenzonitrile

(Predicted)

~8.2 (d, J≈2.5 Hz,

1H), ~8.0 (d, J≈2.5

Hz, 1H)

~6.5 (br s, 2H) DMSO-d₆

2-Amino-5-

nitrobenzonitrile

8.32 (d, J=2.6 Hz,

1H), 7.97 (dd, J=9.2,

2.6 Hz, 1H), 6.89 (d,

J=9.2 Hz, 1H)

7.23 (br s, 2H) DMSO-d₆

2-Amino-3,5-

dinitrobenzonitrile

9.01 (d, J=2.7 Hz,

1H), 8.75 (d, J=2.7

Hz, 1H)

8.87 (br s, 2H) DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-bromo-5-nitrobenzonitrile and Experimental

Data for Analogs

Compound
Aromatic & Functional
Group Carbons (ppm)

Solvent

2-Amino-3-bromo-5-

nitrobenzonitrile (Predicted)

~150 (C-NH₂), ~148 (C-NO₂),

~135 (CH), ~128 (CH), ~118

(C-CN), ~115 (CN), ~100 (C-

Br)

DMSO-d₆

2-Amino-5-nitrobenzonitrile
152.1, 139.7, 131.2, 128.9,

118.9, 117.8, 108.7
DMSO-d₆

2-Amino-3,5-dinitrobenzonitrile
149.2, 140.9, 131.8, 128.4,

125.7, 116.2, 114.9
DMSO-d₆

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 2-Amino-3-bromo-5-nitrobenzonitrile and

Experimental Data for Analogs
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Functional Group
2-Amino-3-bromo-5-

nitrobenzonitrile

(Predicted)

2-Amino-5-
nitrobenzonitrile

2-Amino-3,5-
dinitrobenzonitrile

N-H Stretch (Amine)
3400-3200 cm⁻¹ (two

bands)
3485, 3371 cm⁻¹ 3486, 3372 cm⁻¹

C≡N Stretch (Nitrile) 2230-2210 cm⁻¹ 2226 cm⁻¹ 2232 cm⁻¹

N-O Stretch (Nitro)
1550-1500 & 1350-

1300 cm⁻¹
1520, 1340 cm⁻¹ 1530, 1350 cm⁻¹

C=C Stretch

(Aromatic)
1620-1580 cm⁻¹ 1625, 1580 cm⁻¹ 1618, 1575 cm⁻¹

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-bromo-5-nitrobenzonitrile and

Experimental Data for an Analog

Feature
2-Amino-3-bromo-5-

nitrobenzonitrile (Predicted)

2-Amino-5-
nitrobenzonitrile

Molecular Formula C₇H₄BrN₃O₂ C₇H₅N₃O₂

Molecular Weight 242.03 g/mol 163.13 g/mol

Parent Ion (M⁺)
m/z 241, 243 (approx. 1:1

ratio)
m/z 163

Key Fragment Ions

m/z 211/213 ([M-NO]⁺),

195/197 ([M-NO₂]⁺), 132 ([M-

Br-NO]⁺), 116 ([M-Br-NO₂]⁺)

m/z 133 ([M-NO]⁺), 117 ([M-

NO₂]⁺)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse

sequence. A greater number of scans will be necessary to obtain a clear spectrum.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small

amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

GC Method:

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

MS Method:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Use Electron Impact (EI) ionization at 70 eV.

Mass Range: Scan a mass range of m/z 50-350.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Relationship of Analytical Data
The convergence of data from multiple analytical techniques provides a high degree of

confidence in the structural assignment.
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Caption: Logical relationship of analytical data in confirming the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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